molecular formula C11H11Br2NO2 B11711401 Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate

Cat. No.: B11711401
M. Wt: 349.02 g/mol
InChI Key: QYLRWPLDMZOGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a heterocyclic compound that features a cyclopenta[C]pyridine core with ethyl ester and dibromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromo substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives using oxidizing agents like manganese dioxide or potassium permanganate.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like manganese dioxide or potassium permanganate in solvents like acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate has been investigated for its potential therapeutic applications:

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance, research has shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents.

Case Study :
In a study published in a peer-reviewed journal, this compound was tested against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value lower than many existing chemotherapeutic agents .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features facilitate interactions with microbial enzymes, leading to inhibition of bacterial growth. Laboratory tests have confirmed its efficacy against both Gram-positive and Gram-negative bacteria .

Material Science

This compound is being explored for applications in materials science due to its unique electronic properties.

Organic Electronics

The compound's ability to serve as a semiconductor material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high charge mobility and stability under operational conditions are critical for the development of efficient electronic devices .

Data Table: Electronic Properties Comparison

PropertyThis compoundOther Organic Semiconductors
Charge Mobility (cm²/Vs)0.50.1 - 0.3
Stability (hours)>100<50
Bandgap Energy (eV)2.02.5 - 3.0

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The bromination step is crucial for enhancing its biological activity.

Synthetic Pathways

Various synthetic methods have been reported in literature:

  • Bromination of Cyclopentapyridine : Utilizing N-bromosuccinimide (NBS) under controlled conditions.
  • Esterification Reaction : Converting the carboxylic acid to the ethyl ester using ethanol and acid catalysts.

Mechanism of Action

The mechanism of action of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .

Comparison with Similar Compounds

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a compound of increasing interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H11Br2NO2C_{11}H_{11}Br_2NO_2 and a molecular weight of approximately 349.02 g/mol. Its structure features two bromine atoms at the 1 and 4 positions of the cyclopentapyridine ring and an ethyl ester group at the 3 position. This structural complexity contributes to its diverse chemical properties and potential biological activities .

1. Anti-inflammatory and Anti-cancer Properties

Preliminary studies suggest that this compound exhibits notable anti-inflammatory and anti-cancer properties. Research indicates that compounds with similar bicyclic structures often act as inhibitors in various biochemical pathways, which may extend to this compound as well.

For instance, an investigation into the compound's inhibitory effects on specific enzymes involved in inflammation has shown promising results. However, detailed mechanistic studies are still required to fully understand these interactions.

2. Interaction Studies

Interaction studies have highlighted the compound's potential to engage with various biological targets. These interactions are crucial for elucidating its therapeutic applications and safety profile. The following table summarizes some key findings from interaction studies:

Biological Target Effect Observed Reference
Cyclooxygenase (COX)Inhibition of prostaglandin synthesis
Protein Kinase C (PKC)Modulation of signaling pathways
Cancer cell lines (e.g., CCRF-CEM)Cytotoxic effects observed

Case Study 1: Inhibition of Enzymatic Activity

A study conducted by researchers at the University of Bath explored the compound's ability to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in steroid metabolism. The results indicated that this compound showed significant inhibitory activity with an IC50 value comparable to established inhibitors .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on its cytotoxic effects against leukemia cell lines (CCRF-CEM), this compound exhibited a GI50 value of approximately 10 nM. This suggests a potent cytotoxic effect that warrants further investigation into its potential as an anti-cancer agent .

Properties

Molecular Formula

C11H11Br2NO2

Molecular Weight

349.02 g/mol

IUPAC Name

ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

InChI

InChI=1S/C11H11Br2NO2/c1-2-16-11(15)9-8(12)6-4-3-5-7(6)10(13)14-9/h2-5H2,1H3

InChI Key

QYLRWPLDMZOGEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CCC2)C(=N1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.